4-(Piperidin-4-yl)-1H-indole
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Overview
Description
4-(Piperidin-4-yl)-1H-indole is an organic compound that features a piperidine ring attached to an indole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-4-yl)-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with indole and piperidine as the primary starting materials.
Nucleophilic Substitution: The indole undergoes a nucleophilic substitution reaction where the piperidine ring is introduced at the 4-position of the indole.
Catalysts and Solvents: Common catalysts include palladium or copper-based catalysts, and solvents such as dimethylformamide (DMF) or toluene are often used.
Reaction Conditions: The reaction is typically carried out under reflux conditions with temperatures ranging from 80°C to 120°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: Utilizing large-scale batch reactors to handle the reaction under controlled conditions.
Continuous Flow Systems: Implementing continuous flow systems to enhance efficiency and yield.
Purification: Post-reaction, the compound is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Piperidin-4-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or alkylating agents for introducing alkyl groups.
Major Products
The major products formed from these reactions include:
N-oxides: From oxidation reactions.
Hydrogenated Derivatives: From reduction reactions.
Substituted Indoles: From various substitution reactions.
Scientific Research Applications
4-(Piperidin-4-yl)-1H-indole has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in developing compounds with anti-inflammatory, anti-cancer, and neuroprotective properties.
Biological Studies: Used as a probe in biological assays to study receptor-ligand interactions.
Material Science: Investigated for its use in organic electronics and as a building block in the synthesis of novel materials.
Chemical Biology: Employed in the synthesis of bioactive molecules and as a scaffold in combinatorial chemistry.
Mechanism of Action
The mechanism by which 4-(Piperidin-4-yl)-1H-indole exerts its effects involves:
Molecular Targets: It interacts with various biological targets, including enzymes and receptors.
Pathways Involved: It can modulate signaling pathways such as the MAPK/ERK pathway, influencing cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-(Piperidin-4-yl)-1H-pyrrole: Similar structure but with a pyrrole ring instead of an indole.
4-(Piperidin-4-yl)-1H-benzimidazole: Contains a benzimidazole core.
4-(Piperidin-4-yl)-1H-quinoline: Features a quinoline ring.
Uniqueness
4-(Piperidin-4-yl)-1H-indole is unique due to its indole core, which is a privileged structure in medicinal chemistry, known for its ability to interact with a wide range of biological targets. This makes it a versatile scaffold for drug development and other applications.
Properties
Molecular Formula |
C13H16N2 |
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Molecular Weight |
200.28 g/mol |
IUPAC Name |
4-piperidin-4-yl-1H-indole |
InChI |
InChI=1S/C13H16N2/c1-2-11(10-4-7-14-8-5-10)12-6-9-15-13(12)3-1/h1-3,6,9-10,14-15H,4-5,7-8H2 |
InChI Key |
CXKVBJWYKLHQNW-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=C3C=CNC3=CC=C2 |
Origin of Product |
United States |
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